(R)-1-(叔丁氧羰基)-2-(2-(三氟甲基)苄基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

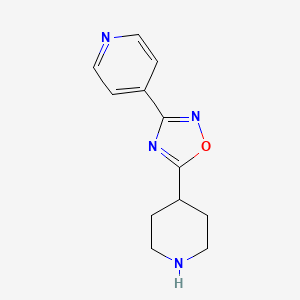

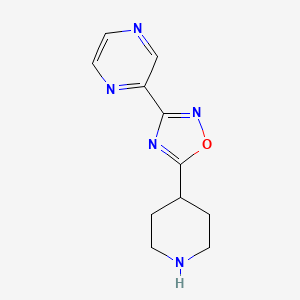

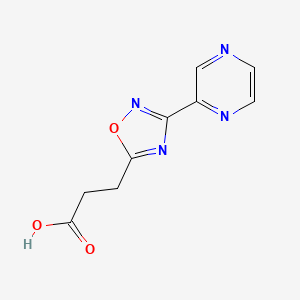

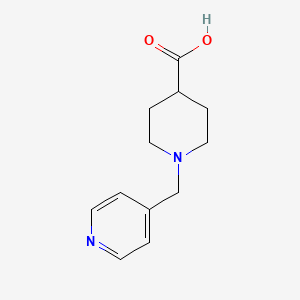

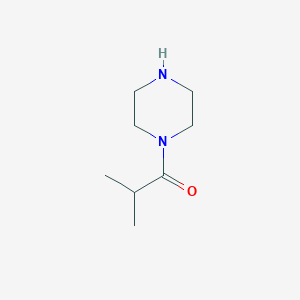

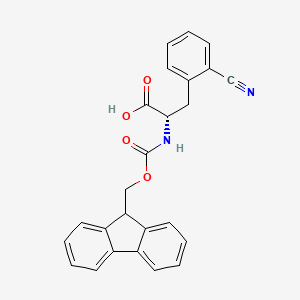

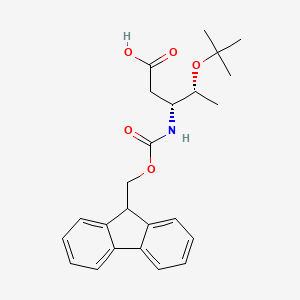

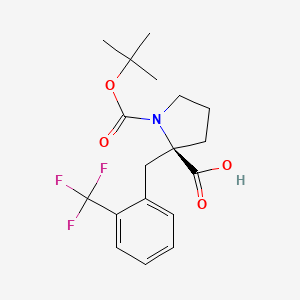

The compound is a pyrrolidine derivative, which is a class of organic compounds containing a five-membered nitrogen-containing ring. The specific structure of (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid suggests that it is a chiral molecule with a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylbenzyl substituent, and a carboxylic acid functionality.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex due to the need to control the stereochemistry and protect functional groups during the synthesis. The one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in one study, demonstrates a method that could potentially be adapted for the synthesis of the compound . The use of a continuous flow method allows for the in situ hydrolysis of tert-butyl esters, which could be a crucial step in the synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt various conformations. For example, in a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups and the ring are significant as they can affect the overall shape and reactivity of the molecule. These structural details are essential for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, particularly due to the reactivity of the carboxylic acid group and the potential for nucleophilic substitution at the benzyl position. The presence of the Boc group is particularly relevant as it is commonly used as a protecting group for amines, which can be removed under acidic conditions. The trifluoromethyl group could also influence the reactivity by imparting electron-withdrawing effects, which could affect the reactivity of the benzyl position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives like (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid are influenced by their molecular structure. The presence of the Boc group and the trifluoromethylbenzyl substituent will affect the compound's solubility, boiling point, and stability. The carboxylic acid group contributes to the acidity of the compound and its ability to form hydrogen bonds, which can affect its solubility in water and organic solvents. The chiral nature of the compound also means that it may have different physical and chemical properties in its enantiomeric forms.

科学研究应用

淀粉样变性治疗研究

(R)-1-(叔丁氧羰基)-2-(2-(三氟甲基)苄基)吡咯烷-2-羧酸是 CPHPC 开发中的一个组分,在治疗全身性淀粉样变性方面显示出潜力。CPHPC 特异性靶向血清淀粉样蛋白成分 (SAP),它是淀粉样沉积的普遍组成部分,促成它们的形成和持续存在。临床观察表明,CPHPC 可以持续使患者循环中的 SAP 减少 95% 以上,显著降低淀粉样变性器官中的 SAP 含量,而没有明显的副作用。在遗传性纤维蛋白原淀粉样变性中,其特征是进行性加重,观察到 CPHPC 治疗可以减少蛋白尿并延长肾存活率,这为淀粉样变性治疗的进一步研究指明了一个有希望的方向 (Gillmore 等,2010)。

嗅觉研究

在嗅觉研究中,同系羧酸(包括与 (R)-1-(叔丁氧羰基)-2-(2-(三氟甲基)苄基)吡咯烷-2-羧酸 在结构上相关的化合物)已被研究,以了解它们与其他有香味化合物的总和和相互作用。研究表明,乙酸和丁酸(均为羧酸)的检测在与无关的嗅觉剂混合时,在低阈值浓度下表现出加和甚至超加和总和。有趣的是,中链酸在广泛的浓度范围内表现出亚加和相互作用,这表明碳链长度不仅影响与其他羧酸的总和,还影响与无关化合物的总和。对同系羧酸与其他嗅觉剂相互作用的这种见解可能是香料和香精工业的基础 (Miyazawa 等,2009)。

属性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBNWHRFTFEEAZ-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375977 |

Source

|

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959576-51-3 |

Source

|

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。